6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

6,7,8,9-Tetrahydro-5H-benzoannulene-5-carbaldehyde (CAS 91495-46-4) is a bicyclic compound belonging to the benzosuberane (benzoannulene) class, characterized by a saturated seven-membered ring fused to a benzene core with a reactive aldehyde substituent at the 5-position. It has the molecular formula C12H14O and a molecular weight of 174.24 g/mol, and is commercially available as a versatile small-molecule scaffold.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 91495-46-4
Cat. No. B1422824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
CAS91495-46-4
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CCC2=CC=CC=C2C(C1)C=O
InChIInChI=1S/C12H14O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8-9,11H,1-2,5,7H2
InChIKeyRQORLPGPBSEBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carbaldehyde (CAS 91495-46-4): A Unique Benzosuberane Aldehyde Building Block for Medicinal Chemistry


6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carbaldehyde (CAS 91495-46-4) is a bicyclic compound belonging to the benzosuberane (benzo[7]annulene) class, characterized by a saturated seven-membered ring fused to a benzene core with a reactive aldehyde substituent at the 5-position [1]. It has the molecular formula C12H14O and a molecular weight of 174.24 g/mol, and is commercially available as a versatile small-molecule scaffold [1]. The compound is cataloged as a building block by major chemical suppliers (e.g., Enamine EN300-105572, Biosynth) and is typically offered at 95% purity [2].

Why Generic Substitution Fails for 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carbaldehyde: Position-Dependent Reactivity and Physicochemical Constraints


In the benzosuberane family, the position of the aldehyde substituent dictates both the reactivity profile and the physicochemical properties of the scaffold, making simple interchange between regioisomers (e.g., 5-carbaldehyde vs. 7-carbaldehyde or 2-carbaldehyde) chemically invalid [1]. The 5-carbaldehyde group is situated at a benzylic and allylic position, which uniquely polarizes the carbonyl and influences enolization tendencies, nucleophilic addition rates, and downstream derivatization outcomes compared to other isomers [1]. Furthermore, the calculated logP of 3.316 and the absence of hydrogen-bond donors (HBD = 0) confer a distinct lipophilicity and membrane permeability profile that cannot be replicated by more polar analogues such as 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde (which contains an additional ketone, increasing H-bond acceptors to 2) [1][2]. Substituting the unfunctionalized parent hydrocarbon (6,7,8,9-tetrahydro-5H-benzo[7]annulene) forfeits the aldehyde handle entirely, precluding its use as a synthetic intermediate. These molecular-level differences translate into divergent synthetic utility and biological target engagement, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carbaldehyde: Comparative Data for Scientific Selection


LogP and Lipophilicity Edge Over More Polar Benzosuberane Analogues

The target compound exhibits a calculated logP of 3.316, which is approximately 0.3–0.5 log units higher than the 7-carbaldehyde isomer (estimated logP ~2.9–3.0) and significantly higher than the 5-oxo-6-carbaldehyde analogue (which contains an additional ketone and has a lower predicted logP due to increased polarity) [1][2]. This enhanced lipophilicity translates into improved predicted membrane permeability while maintaining compliance with Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Physicochemical profiling

Absence of Hydrogen-Bond Donors Minimizes Off-Target Interactions

The target compound possesses zero hydrogen-bond donors (HBD = 0), a feature that distinguishes it from the 5-oxo-6-carbaldehyde analogue (which contains an additional ketone oxygen and potentially an enolizable proton) and from phenolic benzosuberene derivatives commonly employed as tubulin inhibitors [1][2]. The lack of HBD reduces the potential for non-specific hydrogen-bond interactions with off-target proteins.

Hydrogen bonding Selectivity Drug design

Synthetic Versatility: Aldehyde Handle Enables Diverse Derivatization Pathways Unavailable to the Parent Hydrocarbon

Unlike the unsubstituted parent hydrocarbon 6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 1075-16-7), which lacks any functional group and is limited to electrophilic aromatic substitution or radical chemistry, the 5-carbaldehyde compound provides a versatile aldehyde handle that can undergo Wittig olefination, reductive amination, Grignard addition, aldol condensation, and oxidation to the carboxylic acid . This enables rapid diversification into amine, alcohol, alkene, and acid derivatives without requiring de novo construction of the benzosuberane core.

Synthetic chemistry Building block Derivatization

High Calculated pKa of Aldehyde Proton Limits Undesired Enolization Side Reactions

The calculated acid dissociation constant (pKa) of the aldehyde α-proton is 15.9, indicating very low acidity and minimal enolization under standard reaction conditions [1]. This contrasts with benzosuberane ketones (e.g., benzosuberone, CAS 826-73-3, with α-proton pKa ~18–20 but capable of enolate formation under basic conditions) and with aldehyde isomers at non-benzylic positions, which may exhibit different enolization behavior due to altered electronic environment.

pKa Reaction selectivity Aldehyde reactivity

Low Topological Polar Surface Area (TPSA = 17.07 Ų) Favors Blood-Brain Barrier Penetration

The target compound has a calculated topological polar surface area (TPSA) of only 17.07 Ų, well below the commonly accepted threshold of <90 Ų for orally active CNS drugs and <60 Ų for optimal brain penetration [1]. In comparison, the 5-oxo-6-carbaldehyde analogue has an estimated TPSA of ~34 Ų (due to the additional carbonyl), and phenolic benzosuberene derivatives can exceed 40 Ų [2]. This positions the 5-carbaldehyde compound as a superior scaffold for designing blood-brain barrier-permeable molecules.

TPSA CNS drug design Blood-brain barrier

Optimal Application Scenarios for 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carbaldehyde Based on Quantitative Evidence


CNS Drug Discovery: Building Block for Blood-Brain Barrier-Permeable Compound Libraries

With a TPSA of 17.07 Ų and logP of 3.316, this scaffold is ideally suited for constructing CNS-focused compound libraries where blood-brain barrier penetration is a primary requirement [1]. Its absence of hydrogen-bond donors (HBD = 0) further reduces the likelihood of active efflux by P-glycoprotein, a common limitation for CNS drug candidates.

Rapid Diversification of the Benzosuberane Core via Aldehyde Chemistry

The aldehyde handle at the 5-position enables one-step conversion to amines (reductive amination), alcohols (reduction), alkenes (Wittig), and carboxylic acids (oxidation), allowing medicinal chemists to rapidly explore structure-activity relationships around the benzosuberane scaffold without multi-step de novo synthesis [1][2].

Replacement for Phenolic Benzosuberane Scaffolds to Reduce Off-Target Hydrogen Bonding

In programs where phenolic benzosuberene analogues (such as the tubulin inhibitor KGP18 series) suffer from off-target activity due to their hydrogen-bond donor capacity, the 5-carbaldehyde compound offers a cleaner starting point with HBD = 0 and HBA = 1, potentially reducing promiscuous protein binding while retaining the benzosuberane core geometry [1][2].

Synthesis of Safinamide Analogues and Related MAO-B Inhibitor Scaffolds

The benzocycloheptane aldehyde framework has been reported as a key intermediate in the synthesis of Safinamide analogues, where the aldehyde group serves as a functional handle for constructing the final pharmacophore [1]. The 5-carbaldehyde regioisomer provides a distinct substitution pattern compared to the 1-carbaldehyde variant, potentially enabling access to novel patent space.

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